8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-chloropyridine with 2-methylimidazole under specific conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.
Chemical Reactions Analysis
8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Scientific Research Applications
8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases, including tuberculosis.
Biological Research: It is used as a tool for studying biological processes and pathways.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biological processes .
Comparison with Similar Compounds
8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has similar structural characteristics but different biological activities.
8-Methylimidazo[1,2-a]pyridin-3-ylmethanamine: This compound has a similar core structure but different substituents, leading to different properties.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
8-chloro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8ClN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
REDGYKZLSZCHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)Cl)N |
Origin of Product |
United States |
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